molecular formula C20H22N2O3 B8326921 4-hydroxy-3-(2-hydroxyhexyl)-1-phenyl-1,8-naphthyridin-2(1H)-one CAS No. 89108-60-1

4-hydroxy-3-(2-hydroxyhexyl)-1-phenyl-1,8-naphthyridin-2(1H)-one

Cat. No. B8326921
Key on ui cas rn: 89108-60-1
M. Wt: 338.4 g/mol
InChI Key: IACKUBXKSPKHBW-UHFFFAOYSA-N
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Patent
US04740511

Procedure details

A mixture of methyl 2-phenylaminonicotinate (5 g.), gamma-octanoic lactone (10 g.) and potassium t-butoxide (7.5 g.) was stirred in a nitrogen atmosphere and heated to 95° C. where it was held for 6 hrs. After cooling, the mixture was poured into 5% NaOH (200 ml.) and stirred overnight. Acidification to pH 4.6 yielded an oil, which was extracted with ether, washed with water, dried (Na2SO4), filtered, and evaporated to a small volume. Hexane was added until turbidity was noticed, and the mixture was allowed to stand for about 5 hrs. The solid was filtered off and recrystallized from CH2Cl2 /isopropanol/isopropyl ether to produce the desired product, m.p. 184°-186° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[N:17]=[CH:16][CH:15]=[CH:14][C:9]=2[C:10]([O:12]C)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:18][CH2:19][CH2:20][CH2:21][CH:22]1[O:27][C:25](=[O:26])[CH2:24][CH2:23]1.CC(C)([O-])C.[K+]>[OH-].[Na+]>[OH:12][C:10]1[C:9]2[C:8](=[N:17][CH:16]=[CH:15][CH:14]=2)[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:25](=[O:26])[C:24]=1[CH2:23][CH:22]([OH:27])[CH2:21][CH2:20][CH2:19][CH3:18] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=C(C(=O)OC)C=CC=N1
Name
Quantity
10 g
Type
reactant
Smiles
CCCCC1CCC(=O)O1
Name
Quantity
7.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Acidification to pH 4.6 yielded an oil, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a small volume
ADDITION
Type
ADDITION
Details
Hexane was added until turbidity
WAIT
Type
WAIT
Details
to stand for about 5 hrs
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from CH2Cl2 /isopropanol/isopropyl ether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=C(C(N(C2=NC=CC=C12)C1=CC=CC=C1)=O)CC(CCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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